molecular formula C13H17BrO3 B13637984 Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate

Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate

Cat. No.: B13637984
M. Wt: 301.18 g/mol
InChI Key: CLMVATGZRRGXDF-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is a high-value chemical building block in organic and medicinal chemistry research. This compound features a 4-bromophenyl group and a sterically hindered ester with a beta-hydroxy group, making it a versatile intermediate for synthesizing more complex molecules. Its structural framework is closely related to methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a model compound used in the synthesis of potent histone deacetylase inhibitors (HDACIs) with demonstrated antiproliferative activity against cancer cell lines such as HCT-116 and HeLa cells . Researchers can utilize the bromophenyl moiety for further functionalization via metal-catalyzed cross-coupling reactions, while the hydroxy and ester groups offer additional handles for derivatization into amides, hydrazides, or other esters to explore structure-activity relationships . This makes it a critical scaffold in fragment-based drug discovery (FBDD) for developing novel anticancer agents, as its properties align with the guidelines for desirable fragments, including low molecular complexity and the presence of polar, hydrogen-bonding groups . The product is intended for non-human research applications only. It is not for diagnostic, therapeutic, or veterinary use.

Properties

Molecular Formula

C13H17BrO3

Molecular Weight

301.18 g/mol

IUPAC Name

ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate

InChI

InChI=1S/C13H17BrO3/c1-4-17-12(16)13(2,3)11(15)9-5-7-10(14)8-6-9/h5-8,11,15H,4H2,1-3H3

InChI Key

CLMVATGZRRGXDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)C(C1=CC=C(C=C1)Br)O

Origin of Product

United States

Preparation Methods

Esterification of 3-Hydroxy-2,2-dimethylpropanoic Acid

A common starting material is 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid). The esterification to form ethyl 3-hydroxy-2,2-dimethylpropanoate is typically achieved by reacting the acid with ethyl halides under basic conditions.

Experimental procedure example:

Parameter Details
Starting materials 3-hydroxy-2,2-dimethylpropanoic acid (hydroxypivalic acid)
Base Cesium carbonate (Cs₂CO₃)
Solvent Anhydrous N,N-dimethylformamide (DMF)
Alkylating agent Iodoethane (ethyl iodide)
Temperature 50–70 °C
Reaction time Overnight (approx. 12–16 hours)
Atmosphere Nitrogen
Work-up Extraction with ethyl acetate, acid wash with 1.0 M HCl, washes with NaHCO₃, drying over MgSO₄
Yield 68% (typical)
Purification Fractional distillation or silica gel chromatography

Notes:

  • The reaction is conducted in a dry 500 mL round-bottom flask equipped with stirring, reflux condenser, and under nitrogen to prevent moisture and oxygen interference.
  • The cesium carbonate acts as a strong base to deprotonate the hydroxyl group, facilitating nucleophilic substitution on the ethyl iodide.
  • The crude product is often pure enough for subsequent steps without further purification but can be purified if necessary.

Introduction of the 4-Bromophenyl Group

To obtain this compound, the 4-bromophenyl moiety must be introduced at the 3-position. This can be achieved by nucleophilic addition or substitution reactions involving 4-bromobenzyl derivatives or 4-bromophenyl halides.

Approach:

  • Using 4-bromoaniline or 4-bromophenyl derivatives in amination or coupling reactions with the hydroxy ester backbone.
  • Catalytic or base-mediated coupling reactions can be employed to attach the 4-bromophenyl group.

Example from literature:

  • In a related synthesis, ethyl 3-hydroxy-2,2-dimethylpropanoate was reacted with 4-bromoaniline under cooperative catalysis conditions to form related substituted amine derivatives, demonstrating the feasibility of functionalizing the 3-position with a 4-bromophenyl substituent.

Catalytic and Cooperative Catalysis Methods

Recent research has demonstrated the use of cooperative catalysis involving transition metal catalysts and acid additives to facilitate the amination or substitution reactions on β-hydroxy acid esters, which can be adapted for the introduction of 4-bromophenyl groups.

  • Example catalysts: Shvo’s catalyst combined with diphenyl phosphate.
  • Reaction conditions: Mild temperatures (60–120 °C), inert atmosphere (argon), and organic solvents like toluene.
  • Analytical methods: Reaction progress monitored by NMR (including ^31P NMR), GC-MS, and chiral HPLC for enantiomeric excess.

Reaction Conditions and Optimization

Step Condition Details
Base for esterification Cesium carbonate, 1 equivalent
Solvent Anhydrous DMF
Temperature 50–70 °C
Reaction time Overnight (12–16 h)
Atmosphere Nitrogen or argon
Work-up Extraction with ethyl acetate, acid/base washes, drying
Purification Distillation or silica gel chromatography
Yield Approximately 68% for esterification step

For the introduction of the 4-bromophenyl group, reaction conditions depend on the specific coupling method but typically involve:

  • Use of catalytic amounts of transition metal catalysts.
  • Mild to moderate heating (60–120 °C).
  • Inert atmosphere to avoid oxidation.
  • Use of solvents such as toluene or DMF.

Analytical Characterization

The synthesized this compound is characterized by:

Summary Table of Preparation Method

Step Reagents/Conditions Yield (%) Notes
Esterification Hydroxypivalic acid + iodoethane, Cs₂CO₃, DMF, 50–70 °C, N₂ 68 Product often pure enough for next step
Introduction of 4-bromophenyl group 4-bromoaniline or 4-bromophenyl derivative, catalytic system (e.g., Shvo’s catalyst + diphenyl phosphate), toluene, 60–120 °C, inert atmosphere Variable Requires optimization depending on method
Purification Extraction, acid/base wash, drying, chromatography - Ensures high purity
Characterization NMR, HPLC, MS, IR - Confirms structure and purity

The preparation of this compound involves a multi-step synthetic route starting from hydroxypivalic acid derivatives, followed by esterification and introduction of the 4-bromophenyl group through catalytic or nucleophilic substitution methods. The use of cesium carbonate in anhydrous DMF is effective for esterification, yielding up to 68%. The 4-bromophenyl substitution can be accomplished using cooperative catalysis strategies, which offer mild conditions and good selectivity.

The reaction conditions and purification steps are crucial to obtaining a product of high purity suitable for further synthetic applications. Analytical techniques such as NMR, HPLC, and MS are essential for confirming product identity and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of palladium catalysts

Major Products Formed

    Oxidation: Formation of 3-(4-bromophenyl)-3-oxo-2,2-dimethylpropanoate

    Reduction: Formation of 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanol

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the ester and hydroxy groups can undergo hydrolysis and oxidation, respectively.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Bromine vs. Chlorine

The substitution of bromine (Br) for chlorine (Cl) at the para position of the phenyl ring introduces key differences:

  • Electron-withdrawing capacity : Bromine has a lower electronegativity (2.96) compared to chlorine (3.16), but its larger atomic radius may enhance hydrophobic interactions in biological systems.
  • Steric effects : The larger van der Waals radius of bromine (1.85 Å vs. 1.75 Å for Cl) could influence binding to enzymatic pockets, such as HDACs or TRAP1 .
  • Synthetic accessibility : Chloro derivatives are more commonly reported due to cheaper starting materials (e.g., 4-chlorobenzaldehyde), while bromo analogs may require specialized reagents like 4-bromobenzaldehyde .
Table 1: Substituent Comparison of Para-Substituted Derivatives
Property 4-Bromophenyl Derivative 4-Chlorophenyl Derivative
Atomic Weight (X) 79.90 (Br) 35.45 (Cl)
Electronegativity 2.96 3.16
Van der Waals Radius (Å) 1.85 1.75
LogP (Predicted) ~3.2* ~2.8*
Antiproliferative IC50 Not reported 0.12–0.81 mg/mL (HCT-116)

*Estimated using computational tools (e.g., ChemDraw).

Physicochemical Properties

  • Solubility : Bromo derivatives are less polar than chloro analogs, reducing aqueous solubility but enhancing lipid bilayer penetration.
  • Stability : The electron-withdrawing bromine group may stabilize the ester against hydrolysis compared to chloro derivatives.

Biological Activity

Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H17BrO3
  • Molecular Weight : 301.18 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CCOC(=O)C(C)(C)C(C1=CC=C(C=C1)Br)O

The biological activity of this compound is attributed to its structural features, particularly the bromophenyl group and the hydroxy group. These functional groups may interact with various biological targets, including enzymes and receptors, leading to alterations in cellular processes. The compound's ability to undergo oxidation and reduction reactions allows it to participate in diverse biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been evaluated against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus, demonstrating notable inhibitory effects.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have revealed that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the modulation of apoptotic pathways.

Cell Line IC50 (µM)
MCF-715
HeLa10

Case Studies

  • Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound showed a dose-dependent inhibition of E. coli and S. aureus. The researchers concluded that the compound could serve as a lead for developing new antimicrobial agents .
  • Anticancer Research : Another study focused on the compound's effects on human cancer cell lines. The findings indicated that treatment with this compound resulted in significant cell death through apoptosis, suggesting its potential utility in cancer therapy .

Comparison with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

Compound Name Unique Feature
Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateChlorine substituent instead of bromine
Ethyl 3-(4-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoateFluorine substituent
Ethyl 3-(4-methylphenyl)-3-hydroxy-2,2-dimethylpropanoateMethyl substituent

The presence of bromine in this compound enhances its reactivity and potential interactions compared to its chloro and fluoro counterparts.

Q & A

Q. Table 1: Comparison of Substituent Effects on HDAC Inhibition

SubstituentIC₅₀ (HCT-116, mg/mL)LogPKey Interaction
4-Bromophenyl0.122.8Hydrophobic pocket
4-Trifluoromethyl0.253.1Polar π-stacking
4-Chlorophenyl0.182.6Halogen bonding

Q. Table 2: Key Synthetic Protocols

StepConditionsYieldMonitoring Method
EsterificationDMF, N₂, RT, 24h69%TLC (EtOAc/hexane)
HydrazinolysisEthanol, reflux, 9h88%1H^{1}\text{H} NMR
HydrolysisKOH, 70% EtOH, 6h74%GC-MS

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